molecular formula C10H20N2O3 B568956 tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate CAS No. 663948-85-4

tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B568956
CAS No.: 663948-85-4
M. Wt: 216.281
InChI Key: DWYPGXBZFDWCPC-YUMQZZPRSA-N
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Description

Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to yield different derivatives, depending on the reagents and conditions used.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different functional groups attached to the pyrrolidine ring.

    Pyrrolidine-based carbamates: These compounds share the pyrrolidine ring structure but may have different substituents.

The uniqueness of this compound lies in its specific combination of the tert-butyl group and the hydroxymethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYPGXBZFDWCPC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660999
Record name tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663948-85-4
Record name 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663948-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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